N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide
Overview
Description
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H14N4O3S2 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.05073267 g/mol and the complexity rating of the compound is 693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- Heterocyclic Synthesis and Derivative Formation : This compound and its derivatives have been utilized in the synthesis of novel heterocyclic compounds. For instance, the synthesis of benzothieno quinolines, triazolo quinolines, and tetrazolo quinolines involves compounds with structures similar to N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide (J. Mckenney & R. Castle, 1987). Similarly, Aleksandrov et al. (2020) discussed the formation of quinoline derivatives through condensation and electrophilic substitution reactions, highlighting the chemical versatility of these compounds (A. Aleksandrov, D. A. Zablotskii, & M. M. El’chaninov, 2020).
Photocatalytic and Electrochemical Applications
- Photocatalytic Properties : Compounds with quinoline structures have shown promise in photocatalytic applications. Li et al. (2020) synthesized octamolybdate complexes with quinoline ligands, demonstrating significant photocatalytic properties for degrading organic dyes (Lei Li, Xiang Wang, Na Xu, Zhihan Chang, Guocheng Liu, Hong-yan Lin, & Xiuli Wang, 2020).
- Electrochemical Properties : Thieno and thiophene derivatives, related to the quinoline structure, have been explored for their electrochemical properties, particularly in the context of electrochromic applications, as explored by Toksabay et al. (2014) (Sinem Toksabay, S. Hacioglu, N. A. Unlu, A. Çırpan, & L. Toppare, 2014).
Biological and Pharmacological Activities
Cytotoxicity and DNA Interaction : Certain quinazoline derivatives, closely related to the chemical structure of interest, have demonstrated cytotoxic properties against tumor cell lines and potential interactions with DNA. For example, Ovádeková et al. (2005) investigated the cytotoxicity of a quinazoline derivative against the HeLa cell line, noting its potential as an anticancer drug (R. Ovádeková, S. Jantová, M. Theiszová, & J. Labuda, 2005).
Antiviral Properties : Quinoline-based compounds have been studied for their antiviral properties, particularly against HIV. Bedoya et al. (2010) reported on quinoline compounds showing inhibitory effects on HIV transcription (L. Bedoya, M. Abad, Esther Calonge, Luis Astudillo Saavedra, Margarita Gutierrez C., V. Kouznetsov, J. Alcamí, & P. Bermejo, 2010).
Malaria Treatment : Görlitzer et al. (2006) synthesized thieno quinoline-4-yl-amines, structurally related to the compound of interest, and investigated their activity against malaria, finding some derivatives to be effective in inhibiting the malaria parasite Plasmodium falciparum (K. Görlitzer, B. Gabriel, H. Jomaa, & J. Wiesner, 2006).
High-Refractive-Index Materials : Javadi et al. (2015) explored the development of high-refractive-index polyamides incorporating nitro groups and thiazole rings, demonstrating their potential in creating materials with unique optical properties (A. Javadi, A. Shockravi, M. Koohgard, A. Malek, Fateme Ahmadi Shourkaei, & S. Ando, 2015).
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O3S2/c28-22(26-23-25-20(13-32-23)14-5-3-6-15(11-14)27(29)30)17-12-19(21-9-4-10-31-21)24-18-8-2-1-7-16(17)18/h1-13H,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWQRRLCLWYNDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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